molecular formula C21H20N6O3S B2905434 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide CAS No. 1013749-41-1

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide

Cat. No.: B2905434
CAS No.: 1013749-41-1
M. Wt: 436.49
InChI Key: NDBPPFKWOGFHEK-UHFFFAOYSA-N
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Description

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a synthetically designed small molecule of significant interest in early-stage drug discovery research. Its complex structure integrates multiple pharmacophores, including a benzenesulfonamide group and a pyrazolyl-pyridazine scaffold, which are known to be key motifs in the development of biologically active compounds . This compound is intended for use in biochemical research, with potential applications in the investigation of kinase signaling pathways. Researchers may explore its utility as a potential inhibitor for specific kinases, such as serum- and glucocorticoid-regulated kinase 1 (SGK-1) , based on the known activity of structurally related pyrazolo-pyrimidin-yl-sulfonamide derivatives . Such inhibitors are valuable tools for studying cellular processes like proliferation and survival, with implications for research in oncology (e.g., prostate cancer, breast cancer) and cardiology (e.g., cardiac fibrosis, arrhythmia) . The presence of the sulfonamide group and the extended aromatic system suggests potential for high-affinity binding to enzyme active sites, making it a candidate for in vitro assay development and structure-activity relationship (SAR) studies.

Properties

IUPAC Name

4-ethoxy-N-[4-[(6-pyrazol-1-ylpyridazin-3-yl)amino]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N6O3S/c1-2-30-18-8-10-19(11-9-18)31(28,29)26-17-6-4-16(5-7-17)23-20-12-13-21(25-24-20)27-15-3-14-22-27/h3-15,26H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDBPPFKWOGFHEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)NC3=NN=C(C=C3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the formation of the pyrazole ring, followed by the construction of the pyridazine ring. These intermediates are then coupled with a benzenesulfonamide derivative under specific reaction conditions, such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow reactors may be employed to scale up the production process while maintaining consistency and quality.

Chemical Reactions Analysis

Types of Reactions

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and appropriate catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For instance, it may inhibit protein kinases, thereby modulating signaling pathways involved in cell growth and proliferation.

Comparison with Similar Compounds

Substituent Effects on the Sulfonamide/Pyridazine Core

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Activities Reference
4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide (Target) C21H21N7O3S 475.51 Ethoxy, sulfonamide, pyrazole Predicted high lipophilicity (logP ~3.5)
4-methoxy-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide C24H27N7O3S 517.62 Methoxy, trimethylpyrazole Enhanced metabolic stability due to methyl groups
N-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-bromobenzamide C20H15BrN6O 435.29 Bromobenzamide (vs. sulfonamide) Reduced solubility; potential halogen bonding
2-fluoro-N-(4-{[6-(3-methyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide C20H17FN6O2S 424.50 Fluoro, 3-methylpyrazole Increased electronegativity; improved target affinity
1-(4-((6-(1H-pyrazol-1-yl)pyridazin-3-yl)amino)phenyl)-3-(3-methoxyphenyl)urea C21H19N7O2 401.40 Urea linker, methoxyphenyl Enhanced hydrogen-bonding capacity
Key Observations:
  • Ethoxy vs.
  • Sulfonamide vs. Benzamide : The sulfonamide group in the target compound offers stronger hydrogen-bonding interactions compared to the bromobenzamide derivative, which may improve target binding .
  • Fluorine Substitution : The fluoro analog (Table 1) exhibits higher electronegativity, which could enhance interactions with polar residues in enzymatic pockets .
Table 2: In Silico and Experimental Findings
Compound Bioavailability (Radar Chart Score)* Predicted Targets Experimental Activity Reference
Target Compound 75% Kinases (e.g., JAK2, EGFR) Not reported
4-[5-(4-Chlorophenyl)-3-methyl-1H-pyrazol-1-yl]benzenesulfonamide 68% COX-2, Carbonic Anhydrase Anti-inflammatory activity
6-{[2-(4-METHYLPIPERAZIN-1-YL)ETHYL]AMINO}-N-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)PYRIDINE-3-SULFONAMIDE 82% Serine/Threonine Kinases PDB ligand (2CB) with resolved structure

*Bioavailability scores inferred from radar charts in analogous studies .

Insights:
  • Piperazine Derivatives: The compound in , with a piperazine-ethylamino group, shows superior bioavailability (82%) due to improved solubility and absorption .
  • Chlorophenyl Pyrazole Analogs : The 4-chlorophenyl derivative () demonstrates anti-inflammatory activity, suggesting that halogenation at specific positions can modulate target selectivity .

Biological Activity

4-ethoxy-N-(4-{[6-(1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzene-1-sulfonamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a sulfonamide group, a pyridazine ring, and a pyrazole moiety. Its molecular formula is C18H20N6O2C_{18}H_{20}N_{6}O_{2} with a molecular weight of 352.4 g/mol. The presence of multiple functional groups contributes to its diverse biological activities.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of pyrazole derivatives, including this compound. In vitro assays demonstrated significant activity against various bacterial strains. For instance, derivatives with similar structures have shown effective inhibition against Staphylococcus aureus and Escherichia coli, suggesting that this compound may exhibit comparable effects.

Antileishmanial Activity

A study evaluating the antileishmanial activity of related pyrazole derivatives indicated promising results. Compounds similar to this compound displayed IC50 values as low as 0.059 mM against Leishmania infantum, outperforming traditional treatments like pentamidine in some cases . This underscores the potential of this class of compounds in treating leishmaniasis.

Antitumor Activity

Pyrazole derivatives are also recognized for their antitumor properties. Research indicates that these compounds can inhibit key signaling pathways involved in cancer progression, such as BRAF(V600E) and EGFR pathways. The structural features of this compound may enhance its efficacy against specific cancer cell lines, warranting further investigation into its anticancer potential .

Structure-Activity Relationship (SAR)

The biological activity of this compound is influenced by its structural components:

Structural FeatureInfluence on Activity
Pyrazole RingEnhances antimicrobial and antitumor activity
Sulfonamide GroupContributes to antileishmanial effects
Ethoxy GroupMay improve solubility and bioavailability

Study on Antimicrobial Efficacy

In a comparative study, various pyrazole derivatives were tested against bacterial strains. The results indicated that compounds with similar structures to this compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 µg/mL .

Evaluation Against Leishmania spp.

A detailed evaluation of the compound's efficacy against Leishmania spp. revealed that it could serve as a lead compound for developing new treatments for leishmaniasis. The observed IC50 values suggest that modifications to the molecular structure could further enhance its potency against these parasites .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing this compound, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with the preparation of intermediates such as pyridazine or pyrazole derivatives. Key steps include:

  • Coupling reactions : Pyridazin-3-amine intermediates are coupled with sulfonamide-bearing phenyl groups under reflux conditions in polar aprotic solvents (e.g., DMF or ethanol) .
  • Catalytic optimization : Palladium or copper catalysts may enhance cross-coupling efficiency, particularly for forming C–N bonds between pyridazine and pyrazole moieties .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) and TLC monitoring ensure purity (>95%) .
    • Critical Conditions : Maintain inert atmospheres (N₂/Ar) during coupling, control reaction temperatures (80–120°C), and adjust pH to stabilize intermediates .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., ethoxy group at ~δ 1.3 ppm for CH₃, δ 4.0 ppm for OCH₂) and sulfonamide NH signals (~δ 10.2 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography : Single-crystal analysis resolves spatial arrangements (e.g., dihedral angles between pyridazine and benzene rings) using software like APEX2 and SHELX .

Q. What are the primary biological targets or activities associated with this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases (e.g., EGFR, CDK2) or sulfotransferases using fluorescence-based assays (IC₅₀ values typically <10 µM) .
  • Cellular assays : Evaluate antiproliferative activity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, with dose-response curves analyzed using GraphPad Prism .

Advanced Research Questions

Q. How can contradictory biological activity data across studies be systematically resolved?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from independent studies (e.g., PubChem, ChEMBL) and apply statistical tools (ANOVA, Tukey’s HSD) to identify outliers .
  • Structure-activity relationship (SAR) : Compare analogs (e.g., replacing ethoxy with methoxy or morpholine) to isolate substituent effects (e.g., pyrazole enhances kinase selectivity) .
  • Assay standardization : Use positive controls (e.g., staurosporine for kinase inhibition) and replicate under identical conditions (pH, serum concentration) .

Q. What experimental designs are optimal for evaluating the compound’s pharmacokinetic properties?

  • Methodological Answer :

  • In vitro ADME :
  • Solubility : Shake-flask method in PBS (pH 7.4) with HPLC quantification .
  • Metabolic stability : Incubate with liver microsomes (human/rat), monitor parent compound depletion via LC-MS/MS .
  • In vivo : Randomized block designs (split-plot for dose/time variables) minimize variability in rodent studies .

Q. How can reaction yields be improved during large-scale synthesis without compromising purity?

  • Methodological Answer :

  • Design of Experiments (DoE) : Vary catalyst loading (0.5–5 mol%), solvent ratios (DMF:H₂O), and temperature to identify Pareto-optimal conditions .
  • Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of sulfonamide) by precise residence time control .
  • In-line analytics : Use PAT tools (e.g., FTIR probes) for real-time monitoring of intermediate formation .

Q. What computational methods support the rational design of derivatives with enhanced bioactivity?

  • Methodological Answer :

  • Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding modes to targets (e.g., EGFR kinase domain; PyMOL for visualization) .
  • QSAR models : Train ML algorithms (Random Forest, SVM) on datasets (≥50 analogs) with descriptors like logP, polar surface area .

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